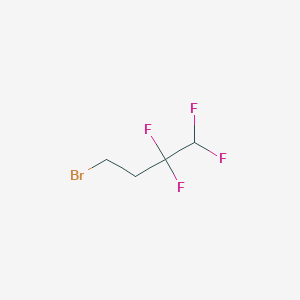

4-Bromo-1,1,2,2-tetrafluorobutane

Description

Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine (C-F) bond, have a profound impact across various scientific and industrial fields. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is largely due to the high electronegativity of fluorine, which leads to a strong and polarized C-F bond.

The significance of organofluorine chemistry is evident in its wide-ranging applications:

Pharmaceuticals: A significant portion of modern drugs contains fluorine. The element can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a drug to its target. mdpi.com

Agrochemicals: Fluorinated compounds are used in a variety of pesticides and herbicides, often leading to increased potency and stability.

Materials Science: The unique properties of organofluorine compounds are leveraged in the creation of advanced materials such as fluoropolymers, which are known for their high thermal stability and chemical resistance. nih.gov

The synthesis of these valuable compounds often relies on the use of specialized fluorinating agents and building blocks. mdpi.com Both electrophilic and nucleophilic fluorinating agents are employed to introduce fluorine into organic molecules, each with its own specific applications and mechanisms.

Strategic Importance of 4-Bromo-1,1,2,2-tetrafluorobutane as a Chemical Scaffold

While specific research on this compound is not extensively documented in publicly available literature, its strategic importance as a chemical scaffold can be inferred from the well-established reactivity of similar perfluoroalkyl bromides. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

This compound possesses two key features that make it a potentially valuable building block in organic synthesis:

A Reactive Carbon-Bromine Bond: The C-Br bond is a versatile functional group that can participate in a wide array of chemical transformations. It can be readily converted into other functional groups through nucleophilic substitution reactions or used to form carbon-carbon bonds via cross-coupling reactions.

A Tetrafluorinated Alkyl Chain: The -CH2-CH2-CF2-CF2H moiety introduces the unique properties associated with fluorination, such as increased thermal and metabolic stability, and altered electronic properties.

The combination of these two features in one molecule allows for the introduction of a tetrafluoroalkyl group into a larger molecule. For instance, compounds like 1,4-dibromo-1,1,2,2-tetrafluorobutane (B95609) serve as key intermediates in the synthesis of various fluorinated compounds for pharmaceuticals, agrochemicals, and materials science. ontosight.ai Similarly, related compounds such as 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808) are utilized in the synthesis of fluorosulfonates for microfabrication techniques. gmchemic.com

The reactivity of the bromine atom allows for the attachment of the tetrafluorobutyl group to a variety of molecular frameworks, making it a strategic tool for modifying the properties of organic molecules in a controlled manner.

Below is a table of properties for a closely related compound, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, which illustrates the typical physical characteristics of such fluorinated building blocks.

Table 1: Physical and Chemical Properties of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

| Property | Value |

| CAS Number | 234443-21-1 |

| Molecular Formula | C4H5BrF4O |

| Molecular Weight | 224.98 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | 146.2 °C @ 760 Torr |

| Density | 1.769 g/mL |

| Refractive Index | 1.3940 |

Data sourced from GM CHEMICAL gmchemic.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c5-2-1-4(8,9)3(6)7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWAAGBNRJEZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Bromo 1,1,2,2 Tetrafluorobutane

Direct Halogenation Approaches for Butane (B89635) Derivatives

Direct halogenation methods involve the introduction of a bromine atom onto a butane or fluorinated butane backbone. These approaches can be achieved through radical-mediated or catalyzed reactions.

Bromination of Fluorinated Alkanes

The direct bromination of fluorinated alkanes like 1,1,2,2-tetrafluorobutane presents a challenge due to the deactivating effect of the fluorine atoms, which makes the C-H bonds less susceptible to radical cleavage. However, under specific conditions, such as UV irradiation or the use of potent radical initiators, this transformation can be induced. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the butane chain, followed by reaction with molecular bromine to yield the brominated product and a new bromine radical. The product of this reaction is almost exclusively 2-bromobutane. youtube.com

Catalytic Halogenation Processes

To overcome the high activation energy associated with the direct bromination of deactivated substrates, catalytic methods are often employed. Lewis acids such as ferric halides (FeX₃) or aluminum halides (AlX₃) can polarize the Br-Br bond, increasing the electrophilicity of the bromine atom and facilitating the reaction. libretexts.org For aromatic compounds, which share some stability characteristics with highly fluorinated alkanes, catalysts like zinc salts adsorbed on inert supports have been shown to be effective for selective bromination. google.com While direct catalytic bromination of 1,1,2,2-tetrafluorobutane is not extensively documented, these principles suggest that a suitable catalyst could enable this transformation under milder conditions than radical-initiated processes.

Synthesis from Unsaturated Fluorinated Precursors

An alternative and often more efficient approach to 4-bromo-1,1,2,2-tetrafluorobutane involves the use of unsaturated fluorinated precursors. These methods leverage the reactivity of the carbon-carbon double bond to introduce the desired functional groups.

Hydration and Halogen Addition Reactions

Halohydrin formation, the addition of a halogen and a hydroxyl group across a double bond, is a well-established synthetic transformation. youtube.com In the context of synthesizing the target compound, a precursor such as 4-bromo-3,3,4,4-tetrafluorobut-1-ene could theoretically undergo hydration. However, a more direct route involves the addition of hydrogen bromide (HBr) across the double bond of a tetrafluorobutene derivative. The regioselectivity of this addition is crucial and can often be controlled by the reaction conditions.

Transformation of Tetrafluorinated Butene Derivatives

A key precursor for the synthesis of this compound is 4-bromo-3,3,4,4-tetrafluoro-1-butene. nih.govuni.lutcichemicals.comfishersci.com This compound can be synthesized through various methods. The addition of HBr to this butene derivative would lead to the desired product. The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org Subsequent dehydrobromination can lead to bromo-hexafluorobutene isomers. beilstein-journals.org These reactions highlight the utility of halogenation and dehydrohalogenation sequences in transforming fluorinated butenes.

A study on the reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes demonstrated that halogenation with bromine or iodine monochloride leads to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. researchgate.netnih.gov These dihalogenated compounds can then be subjected to dehydrohalogenation to produce various haloolefins, which are versatile synthons. researchgate.net

Multi-Step Synthesis Strategies

Multi-step syntheses provide a versatile platform for constructing complex molecules from simpler, readily available starting materials. rsc.orglibretexts.org For the synthesis of this compound, a multi-step approach could involve the initial synthesis of a suitable fluorinated intermediate followed by a series of transformations to introduce the bromo functionality at the desired position.

For instance, a plausible multi-step route could begin with a commercially available fluorinated alcohol, such as 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808). gmchemic.com This alcohol could be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide source to yield the final product. Another potential multi-step pathway could start from 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane, where the iodo group is selectively replaced by hydrogen through reduction. chemicalbook.comscbt.com

Chain Elongation Techniques

Chain elongation is a fundamental strategy in organic synthesis to build more complex molecules from simpler starting materials. In the context of producing this compound, this involves extending a carbon chain while incorporating the required tetrafluoroethyl and bromo functionalities.

One relevant approach involves the alkylation of a suitable nucleophile with a reactant that provides the bromoalkyl portion of the target molecule. A parallel example is the reaction of a deprotonated terminal alkyne with an alkyl halide in an SN2 reaction to form a longer carbon chain. youtube.com While not a direct synthesis of the target compound, this illustrates the principle of carbon-carbon bond formation for chain extension.

A more direct example can be inferred from the synthesis of related compounds. For instance, the synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester involves the reaction of diethyl malonate with 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane. chemicalbook.com In this process, the malonate anion acts as a nucleophile, displacing the iodide to extend the carbon chain. This precursor, 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane, is a key intermediate where a four-carbon chain with the desired tetrafluoro motif is already present. chemicalbook.comscbt.com

Table 1: Key Reactants in Chain Elongation for Fluorinated Compounds

| Reactant/Intermediate | Role in Synthesis |

| 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane | Electrophilic building block for chain extension. chemicalbook.com |

| Diethyl malonate | Nucleophilic species that attacks the electrophile to form a new C-C bond. chemicalbook.com |

| Sodium hydride | Strong base used to deprotonate the nucleophile (e.g., diethyl malonate). chemicalbook.com |

| Terminal Alkynes | Can be deprotonated to form powerful nucleophiles for chain elongation via SN2 reaction with alkyl halides. youtube.com |

Building Block Methodologies in Fluorinated Organic Synthesis

The use of fluorinated building blocks is a cornerstone of modern organofluorine chemistry. alfa-chemistry.comtandfonline.com This approach involves using pre-fluorinated molecules as starting materials, which simplifies the synthesis process by avoiding the often harsh and non-selective direct fluorination methods. alfa-chemistry.com These building blocks can be fluoroalkenes, fluoroalkynes, or fluorinated carbonyl compounds. alfa-chemistry.com

For the synthesis of this compound, a logical building block would be a C2 or C4 species that already contains the tetrafluoroethylene (B6358150) moiety (-CF2CF2-). For example, the synthesis could start from tetrafluoroethylene itself. A known reaction is the synthesis of 1,4-dibromo-1,1,2,2-tetrafluorobutane (B95609) from the reaction of tetrafluoroethylene with bromine, which could then be selectively modified to yield the target compound. ontosight.ai

Another strategy is halofluorination, where an alkene reacts with a halogen cation and a fluoride (B91410) source to introduce both a halogen and a fluorine atom across the double bond. nih.govbeilstein-journals.org While this method typically creates vicinal halofluorides, related multi-step strategies can be employed to construct the desired 1,1,2,2-tetrafluoro arrangement. The synthesis often relies on commercially available fluorinated precursors like 4-Bromo-3,3,4,4-tetrafluorobut-1-ene or 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol. gmchemic.com

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is critical for improving its practicality for larger-scale production, focusing on maximizing yield and ensuring high purity.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal in synthetic optimization. This involves careful control over reaction conditions and selection of reagents.

For reactions involving nucleophilic substitution, such as the chain elongation described previously, optimizing the reaction temperature is crucial. In the synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester, the temperature was controlled to be at or below 100°C during the addition of 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane to the deprotonated diethyl malonate. chemicalbook.com

In dehalogenation reactions, which can be part of a synthetic route to related unsaturated compounds, the choice of the dehalogenation agent and solvent system is critical. A patented method for producing 4-bromo-1,1,2-trifluoro-1-butene (B151897) from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) found that using zinc powder in water as a solvent led to high yields (82.7-86.1%) and simplified the product separation process. patsnap.com The reaction temperature and time were varied to find the optimal balance between reaction completion and minimizing byproducts. patsnap.com

Table 2: Effect of Reaction Conditions on Yield of a Related Fluorinated Butene

| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 50-60 | 3.0 | 82.7 | patsnap.com |

| 60-70 | 0.5 | 85.2 | patsnap.com |

| 70-80 | 1.0 | 86.1 | patsnap.com |

Data adapted from a synthesis of 4-bromo-1,1,2-trifluoro-1-butene, illustrating principles applicable to yield optimization.

Purity and Isolation Considerations

Achieving high purity is essential for the final product. This requires effective separation of the target compound from unreacted starting materials, solvents, and byproducts.

Isolation techniques for fluorinated compounds often involve distillation or chromatography. In the synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester, the crude product was isolated by extraction with diisopropyl ether, followed by concentration and distillation under reduced pressure to obtain the purified product. chemicalbook.com

For non-volatile or thermally sensitive compounds, other purification methods are employed. Adsorption techniques using materials like activated carbon can be effective for removing certain impurities. mdpi.com The choice of adsorbent and conditions depends on the polarity and molecular size of the target compound versus the impurities. mdpi.com

The purity of the final product and intermediates is typically assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy. gmchemic.commdpi.com For example, the purity of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester was determined to be 89% by GC area percentage. chemicalbook.com Similarly, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is available at a purity of 98.00%min by GC. gmchemic.com These analytical methods are crucial for confirming the structure and ensuring the quality of the synthesized this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1,1,2,2 Tetrafluorobutane

Nucleophilic Substitution Reactions at Brominated Centers

The presence of a bromine atom on the terminal carbon of 4-Bromo-1,1,2,2-tetrafluorobutane provides a reactive site for nucleophilic attack. The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group influences the reactivity of the C-Br bond.

Displacement of Bromide by Various Nucleophiles

The carbon-bromine bond in fluorinated bromoalkanes is susceptible to cleavage by nucleophiles, leading to the displacement of the bromide ion. While specific studies detailing a wide range of nucleophiles with this compound are not extensively documented, the reactivity can be inferred from similar fluorinated structures. For instance, in a related compound, 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane, the carbon-halogen bond is shown to react with carbon nucleophiles like diethyl malonate. In this case, the more reactive C-I bond is displaced, but it demonstrates the principle of substitution at a halogenated carbon in a similar fluorinated butane (B89635) chain. chemicalbook.com

The reaction with a malonic ester anion proceeds via a standard SN2 pathway to form a new carbon-carbon bond. This type of reaction is fundamental in organic synthesis for chain extension.

Table 1: Example of Nucleophilic Substitution on a Related Halo-tetrafluorobutane Data derived from a reaction with a similar compound, 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane.

| Reactant | Nucleophile | Reagent/Solvent | Product |

| 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane | Diethyl malonate | Sodium hydride / DMF | 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester |

Regioselectivity and Stereoselectivity in Substitution Processes

Regioselectivity : In this compound, nucleophilic attack is highly regioselective. The nucleophile will exclusively attack the primary carbon atom bonded to the bromine. The C-F bonds are exceptionally strong and the fluorine atoms are poor leaving groups, preventing any substitution at the fluorinated positions.

Stereoselectivity : Since the carbon atom bearing the bromine is not a stereocenter, the concepts of stereoselectivity (e.g., inversion or retention of configuration) are not applicable to substitution reactions at this specific position. If a chiral center were present elsewhere in the molecule, the reaction mechanism, typically SN2 for a primary bromide, would proceed with a predictable stereochemical outcome relative to that center. The mechanism of nucleophilic substitution at a saturated carbon can be complex, but for a primary halide like this, a direct displacement (SN2) is the most probable pathway. nih.gov

Radical Reactions and Their Applications

The C-Br bond in this compound can undergo homolytic cleavage to form radicals, which can then participate in various synthetic applications.

Radical Bromination Pathways

This compound can be synthesized via radical bromination of 1,1,2,2-tetrafluorobutane. In radical bromination reactions, there is a high degree of selectivity for the position that is brominated. The general rule is that tertiary C-H bonds are more reactive than secondary, which are more reactive than primary C-H bonds, due to the stability of the resulting carbon radical. youtube.com Therefore, the bromination of 1,1,2,2-tetrafluorobutane would be expected to selectively occur at the C-4 position to yield this compound.

Free Radical Addition Reactions

An alternative synthesis route for this compound is the free-radical addition of hydrogen bromide (HBr) to 3,3,4,4-tetrafluorobut-1-ene. In the presence of peroxide initiators (ROOR), light, or heat, the addition of HBr to an alkene proceeds via a radical chain mechanism. masterorganicchemistry.com This process results in the "anti-Markovnikov" product, where the bromine atom adds to the less substituted carbon of the double bond. masterorganicchemistry.comlibretexts.org

The mechanism involves:

Initiation : Homolytic cleavage of the peroxide forms alkoxy radicals, which abstract a hydrogen from HBr to generate a bromine radical (Br•). libretexts.org

Propagation : The bromine radical adds to the terminal carbon of 3,3,4,4-tetrafluorobut-1-ene to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another HBr molecule, yielding this compound and regenerating a bromine radical. masterorganicchemistry.comlibretexts.org

Termination : The reaction ceases when radicals combine. libretexts.org

A key application of the radical reactivity of similar compounds is in polymerization. For example, the closely related monomer 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) undergoes radical copolymerization with chlorotrifluoroethylene (CTFE). researchgate.net The resulting fluoropolymers contain reactive pendant bromo groups, making them suitable for further modification or for use in various specialized applications. researchgate.net

Table 2: Properties of Copolymers from a Related Bromo-tetrafluorobutene Monomer Data from the radical copolymerization of Chlorotrifluoroethylene (CTFE) with 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB). researchgate.net

| Mol % of CTFE in Copolymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td10%) |

| 17% | 19 °C | 163 °C |

| 89% | 39 °C | 359 °C |

Organometallic Transformations

The carbon-bromine bond in this compound can be used to form organometallic reagents. These reagents are valuable intermediates in organic synthesis, particularly for forming new carbon-carbon bonds.

Research on the analogous compound, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has shown that treatment with a zinc-silver alloy results in the selective insertion of zinc at the C(sp³)–Br bond. researchgate.net This reaction forms a thermally stable and handleable organozinc reagent, (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide. researchgate.net

By analogy, it is expected that this compound would react similarly with activated zinc to form the corresponding (3,3,4,4-tetrafluorobutyl)zinc bromide.

R-Br + Zn → R-ZnBr (where R = HCF₂CF₂CH₂CH₂-)

These organozinc reagents are versatile intermediates. The study on the related compound demonstrated that they can participate in cross-coupling reactions with various electrophiles, such as acyl chlorides and iodoarenes, to produce more complex CF₂CF₂-containing molecules in good yields. researchgate.net This highlights a powerful method for incorporating the tetrafluorobutyl moiety into larger organic structures.

Table 3: Potential Organometallic Reactions

| Starting Material | Reagent | Intermediate | Potential Subsequent Reaction |

| This compound | Zn(Ag) | (3,3,4,4-tetrafluorobutyl)zinc bromide | Cross-coupling with acyl chlorides or iodoarenes |

Formation and Reactivity of Organozinc Reagents

The conversion of this compound into its corresponding organozinc reagent, (4,4,5,5-tetrafluorobutyl)zinc bromide, is a key transformation that unlocks a wide range of subsequent reactions. This process typically involves the direct insertion of metallic zinc into the carbon-bromine bond. The efficiency of this reaction is highly dependent on the reactivity of the zinc metal. wikipedia.org To facilitate the reaction, activated forms of zinc, such as Rieke® Zinc, are often employed. wikipedia.orgsigmaaldrich.com This highly reactive form of zinc can react directly with alkyl bromides, tolerating a variety of functional groups. sigmaaldrich.com

The mechanism of organozinc reagent formation is generally understood to be a two-step process. nih.gov

Oxidative Addition: The initial step involves the oxidative addition of the alkyl bromide to the surface of the zinc metal, forming a surface-bound organozinc intermediate. nih.gov

Solubilization: The second step is the solubilization of this intermediate into the reaction solvent, yielding the desired organozinc reagent in solution. nih.gov

The rate of formation can be significantly enhanced by the use of certain additives and solvents. Lithium chloride (LiCl) is a particularly effective additive, as it accelerates the solubilization step by forming soluble "ate" complexes with the organozinc species, thus removing them from the metal surface and exposing fresh zinc for reaction. wikipedia.orgnih.gov Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are also crucial for facilitating the reaction. nih.gov While LiCl in THF primarily accelerates the solubilization of intermediates, polar solvents like DMSO have been shown to accelerate the initial oxidative addition step. nih.gov The resulting organozinc reagents are powerful nucleophiles, especially in the presence of transition metal catalysts, and are used extensively in carbon-carbon bond-forming reactions. organicreactions.org

| Parameter | Condition/Reagent | Function | Reference |

|---|---|---|---|

| Zinc Source | Activated Zinc (e.g., Rieke® Zinc, Zinc dust) | Provides the metal for oxidative insertion into the C-Br bond. | wikipedia.orgsigmaaldrich.combeilstein-journals.org |

| Solvent | Polar Aprotic (e.g., THF, 2-MeTHF, DMSO) | Solubilizes reagents and intermediates; can accelerate oxidative addition. | nih.govbeilstein-journals.org |

| Additive | Lithium Chloride (LiCl) | Accelerates the solubilization of surface-bound organozinc intermediates. | wikipedia.orgnih.gov |

| Activation Method | 1,2-dibromoethane and trimethylsilyl chloride | Activates zinc dust for the reaction. | wikipedia.orgbeilstein-journals.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-Type)

The organozinc and organobromo functionalities of this compound and its derivatives make them valuable substrates for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. mdpi.com In the context of this compound, the reaction would typically involve its conversion to a boronic acid or ester derivative, which would then be coupled with another aryl or vinyl halide. Alternatively, the parent bromo-compound can be directly coupled with an appropriate organoboron species. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. The presence of a base is essential for the transmetalation step.

Ullmann-Type Reactions: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. organic-chemistry.org Ullmann-type reactions are a broader class of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org For this compound, this could involve a self-coupling reaction to form 1,1,2,2,7,7,8,8-octafluorooctane under high temperatures with copper powder. More commonly, Ullmann-type conditions would be used to couple the fluorinated alkyl bromide with nucleophiles like phenols or amines. The mechanism is thought to proceed through an oxidative addition of the halide to a copper(I) species, followed by reaction with the nucleophile and reductive elimination. organic-chemistry.orgrsc.org

| Reaction Type | Catalyst | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Organohalide + Organoboron Compound | Requires a base; tolerant of many functional groups. | mdpi.commdpi.com |

| Ullmann-Type | Copper (e.g., Cu powder, Cu(I) salts) | Organohalide + Organohalide or Nucleophile (e.g., R-OH, R-NH₂) | Often requires high temperatures; useful for forming C-C, C-O, and C-N bonds. | organic-chemistry.orgnsf.gov |

Elimination Reactions and Olefin Formation

This compound can undergo elimination reactions to form unsaturated compounds, specifically olefins (alkenes). This transformation is typically achieved by treating the substrate with a strong base, which promotes a dehydrobromination reaction—the removal of a hydrogen atom and a bromine atom from adjacent carbons. libretexts.org

The most probable mechanism for this reaction, especially with a strong, non-hindered base, is the bimolecular elimination (E2) pathway. libretexts.org In this concerted mechanism, the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a new π-bond is formed. libretexts.org For this compound, the hydrogen atoms on C3 are the only β-hydrogens available for abstraction.

The reaction is expected to yield a single olefin product: 1,1,2,2-tetrafluorobut-3-ene . This is because there is only one type of β-hydrogen, so regiochemical considerations like Zaitsev's rule, which predicts the formation of the more substituted alkene, are not a factor. libretexts.org A close analogue, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, undergoes dehydrobromination with alcoholic potassium hydroxide to form 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org

| Reactant | Reagent/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| This compound | Strong Base (e.g., KOH, NaOEt) in solvent (e.g., Ethanol) | 1,1,2,2-tetrafluorobut-3-ene | E2 Elimination | libretexts.orgbeilstein-journals.org |

Functional Group Interconversions and Derivatization

The chemical structure of this compound allows for distinct reduction and oxidation pathways, typically targeting the carbon-bromine bond or derivatives of the parent compound.

Reduction: The primary reduction pathway involves the cleavage of the C-Br bond and its replacement with a carbon-hydrogen bond. This process, known as hydrodebromination, effectively converts the molecule into 1,1,2,2-tetrafluorobutane . This can be achieved using various reducing agents, including catalytic hydrogenation (H₂ with a catalyst like Pd/C) or hydride reagents. The organozinc derivative can also be protonated with water or acid to achieve the same net reduction.

Oxidation: The parent saturated alkane chain is generally resistant to oxidation under mild conditions. However, functional group derivatives of the molecule can be readily oxidized. For instance, if the bromo-group is first converted to a hydroxyl group to form 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808), this primary alcohol can be oxidized. chemspider.com Mild oxidation would yield the corresponding aldehyde, 3,3,4,4-tetrafluorobutanal , while stronger oxidizing agents would produce the carboxylic acid, 3,3,4,4-tetrafluorobutanoic acid .

The bromo group serves as a versatile handle for conversion into several important oxygen-containing functional groups.

Alcohols: The most direct conversion is the nucleophilic substitution of the bromide ion with a hydroxide source (e.g., aqueous KOH) to produce the primary alcohol, 4-hydroxy-1,1,2,2-tetrafluorobutane (also known as 4-bromo-3,3,4,4-tetrafluorobutan-1-ol). chemspider.com

Acids: There are two primary routes to carboxylic acids.

Oxidation of the Alcohol: As mentioned previously, oxidation of the derived 4-hydroxy-1,1,2,2-tetrafluorobutane yields 3,3,4,4-tetrafluorobutanoic acid .

Carboxylation of an Organometallic Intermediate: The organozinc or Grignard reagent formed from this compound can react with carbon dioxide (CO₂) in a carboxylation reaction. Subsequent acidic workup protonates the resulting carboxylate salt to yield 4,4,5,5-tetrafluoropentanoic acid , which contains one additional carbon atom compared to the starting material. A similar two-step process involving reaction with potassium cyanide (KCN) followed by hydrolysis of the resulting nitrile also yields the chain-extended acid. askfilo.com

Esters: Once the carboxylic acids are synthesized, they can be readily converted to their corresponding esters through Fischer esterification—reacting the acid with an alcohol in the presence of an acid catalyst.

| Starting Material | Reagents | Product | Transformation | Reference |

|---|---|---|---|---|

| This compound | 1. aq. KOH | 4-hydroxy-1,1,2,2-tetrafluorobutane | Substitution to Alcohol | chemspider.com |

| 4-hydroxy-1,1,2,2-tetrafluorobutane | 2. Strong Oxidant (e.g., KMnO₄, H₂CrO₄) | 3,3,4,4-tetrafluorobutanoic acid | Oxidation to Carboxylic Acid | - |

| This compound | 1. Mg or Zn; 2. CO₂; 3. H₃O⁺ | 4,4,5,5-tetrafluoropentanoic acid | Carboxylation to Carboxylic Acid | askfilo.com |

| Carboxylic Acid Derivative | Alcohol (R'-OH), Acid Catalyst | Ester Derivative | Fischer Esterification | - |

While this compound itself is not suited to participate directly in cycloaddition reactions, it can serve as a precursor to molecules that are. Cycloadditions are powerful reactions for forming cyclic structures. williams.edu

A key strategy would involve first converting the starting material into a conjugated diene. For example, a two-step elimination process could potentially generate 1,1,2,2-tetrafluorobuta-1,3-diene . This fluorinated diene could then act as the 4π-electron component in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable 2π-electron component (a dienophile), such as maleic anhydride or an acrylate, to form a six-membered ring. mdpi.com The stereochemistry of the Diels-Alder reaction is highly predictable, making it a valuable synthetic tool. williams.edu

More advanced cycloadditions are also possible. For instance, related fluorinated diynes have been shown to undergo cobalt- or rhodium-catalyzed [2+2+2] cycloadditions with alkynes or nitriles to afford substituted benzene derivatives. researchgate.net This suggests that if this compound were converted into a diyne, it could be a substrate for constructing complex aromatic systems.

| Cycloaddition Type | Required Substrate from Derivative | Potential Reaction Partner | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,1,2,2-tetrafluorobuta-1,3-diene) | Alkene or Alkyne (Dienophile) | Six-membered ring (Cyclohexene derivative) | williams.edumdpi.com |

| [2+2+2] Cycloaddition | Diyne | Alkyne or Nitrile | Substituted Benzene | researchgate.net |

SuFEx Chemistry Involving Related Fluorinated Bromides

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, valued for its efficiency and the remarkable stability of the resulting linkages. bldpharm.com A cornerstone of SuFEx chemistry is the sulfonyl fluoride (R-SO₂F) functional group, which, despite its kinetic stability under many conditions, exhibits reliable reactivity with a wide range of nucleophiles. nih.govnih.gov The unique balance of stability and reactivity makes sulfonyl fluorides ideal connectors in diverse fields, including drug discovery and materials science. ccspublishing.org.cn While the S-F bond is highly resilient to oxidation, reduction, and strong acids, its electrophilicity can be harnessed for rapid and selective bond formation. nih.gov

A significant advancement in the synthesis of sulfonyl fluorides involves the use of organic bromides as readily available precursors. ccspublishing.org.cn This approach is particularly relevant for incorporating fluorinated motifs into larger molecular architectures via SuFEx chemistry. Research has established effective protocols for the conversion of aryl and heteroaryl bromides into their corresponding sulfonyl fluorides, providing a pathway that could be conceptually extended to fluorinated aliphatic bromides.

One of the most robust methods for this transformation is a one-pot, two-step palladium-catalyzed process. nih.govccspublishing.org.cn This procedure begins with the palladium-catalyzed sulfonylation of a bromide using a sulfur dioxide surrogate, followed by an in situ electrophilic fluorination to yield the final sulfonyl fluoride product.

Detailed Research Findings and Mechanistic Insights

The conversion of bromides to sulfonyl fluorides typically proceeds through a sulfinate salt intermediate. Willis and Ball independently reported palladium-catalyzed methods for converting aryl bromides and iodides into sulfonyl fluorides. thieme-connect.com The general mechanism involves:

Palladium-Catalyzed Sulfonylation: An aryl bromide (Ar-Br) reacts with a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of a palladium catalyst. This step forms an intermediate ammonium or metal sulfinate salt (Ar-SO₂⁻). ccspublishing.org.cnthieme-connect.com

In Situ Electrophilic Fluorination: The generated sulfinate intermediate is then treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to install the fluorine atom and produce the desired aryl sulfonyl fluoride (Ar-SO₂F). thieme-connect.com

This one-pot approach is highly efficient and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. thieme-connect.com The table below summarizes the key components and their roles in this transformation.

| Component | Role in the Reaction | Common Examples |

| Starting Material | Source of the organic moiety | Aryl Bromides, Heteroaryl Bromides |

| Catalyst | Facilitates the C-S bond formation | Palladium complexes |

| SO₂ Source | Provides the sulfonyl group | DABSO |

| Fluorinating Agent | Delivers the electrophilic fluorine | Selectfluor, NFSI |

The application of this methodology has been demonstrated for a variety of brominated compounds, underscoring its versatility.

Table 1: Examples of Palladium-Catalyzed Conversion of Bromides to Sulfonyl Fluorides

| Entry | Starting Material Class | Key Reagents | Product Class | Significance |

|---|---|---|---|---|

| 1 | Aryl Bromides | Pd catalyst, DABSO, Selectfluor | Aryl Sulfonyl Fluorides | Enables synthesis of complex sulfonyl fluorides for pharmaceutical applications. thieme-connect.com |

While these documented methods primarily focus on aryl bromides, the underlying principles of palladium-catalyzed cross-coupling and subsequent fluorination offer a potential route for the functionalization of fluorinated aliphatic bromides like this compound. Adapting such methods would provide a direct entry into novel fluorinated aliphatic sulfonyl fluorides, which could serve as valuable building blocks for SuFEx-based assembly of advanced materials and bioactive molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of chemical compounds. For 4-Bromo-1,1,2,2-tetrafluorobutane, various NMR methods, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive understanding of its atomic arrangement and connectivity.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound distinguishes the different hydrogen environments within the molecule. The spectrum displays signals for the two methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the bromine atom are deshielded and appear as a triplet, while the protons on the carbon adjacent to the tetrafluoroethyl group are observed as a triplet of triplets due to coupling with both the adjacent protons and fluorine atoms. nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -CH₂-CF₂- | 2.76 | Triplet of Triplets |

| -CH₂-Br | 3.51 | Triplet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of this compound. The spectrum shows four distinct signals, one for each carbon atom, with their chemical shifts being significantly influenced by the neighboring electronegative bromine and fluorine atoms. The carbon bonded to bromine (C-4) resonates at approximately 25.1 ppm. The adjacent carbon (C-3) appears around 30.7 ppm and exhibits splitting into a triplet due to coupling with the two fluorine atoms on C-2. The highly deshielded fluorinated carbons, C-1 and C-2, are found further downfield.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-4 (-CH₂Br) | 25.1 |

| C-3 (-CH₂CF₂-) | 30.7 |

| C-2 (-CF₂CH₂-) | 117.5 |

| C-1 (-CF₂Br) | 119.5 |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments and Substitution Patterns

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic molecules. nih.gov In this compound, the two difluoromethylene (-CF₂-) groups are in different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum. nih.gov The fluorine atoms on the carbon adjacent to the methylene group are observed as a triplet due to coupling with the neighboring protons. nih.govnih.gov

| Fluorine Environment | Chemical Shift (δ) in ppm | Multiplicity |

| -CF₂-CH₂- | -112.4 | Triplet |

| -CF₂-Br | -125.8 | Triplet |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. nih.gov This technique is effective for assessing the purity of a sample and confirming the identity of the compound. nih.gov The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks of nearly equal intensity, which is a key indicator for the presence of a single bromine atom in the molecule. chemicalbook.comepa.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the precise elemental formula of a molecule. sigmaaldrich.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different atomic compositions. By comparing the experimentally measured exact mass of the molecular ion of this compound with its calculated theoretical mass, HRMS can unequivocally confirm its elemental formula. sigmaaldrich.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum provides a unique "fingerprint" resulting from the vibrations of its constituent atoms and bonds.

The vibrational modes of this compound are dominated by the stretching and bending of its carbon-hydrogen (C-H), carbon-carbon (C-C), carbon-fluorine (C-F), and carbon-bromine (C-Br) bonds. The presence of multiple fluorine atoms significantly influences the spectrum, with C-F stretching vibrations typically appearing as strong absorption bands in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration is expected to produce a characteristic absorption at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Analysis of analogous brominated and fluorinated alkanes provides insight into the expected spectral features of this compound. For instance, the IR spectrum of 1-bromobutane (B133212) shows characteristic C-H stretching vibrations between 2845 and 2975 cm⁻¹, C-H bending vibrations from 1270 to 1470 cm⁻¹, and a notable C-Br stretching absorption in the range of 550 to 750 cm⁻¹. docbrown.info Similarly, the vapor phase IR spectrum of the related compound, 4-bromo-1-chloro-1,1,2,2-tetrafluorobutane, is available and serves as a valuable reference point. nih.gov

A detailed analysis of the IR spectrum of this compound would involve the assignment of observed absorption bands to specific vibrational modes within the molecule. This process is often aided by computational modeling using methods like Density Functional Theory (DFT) to predict vibrational frequencies.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretching | 2850 - 3000 | Medium to Strong |

| C-H Bending | 1350 - 1470 | Variable |

| C-F Stretching | 1000 - 1400 | Strong |

| C-C Stretching | 800 - 1200 | Weak to Medium |

| C-Br Stretching | 500 - 600 | Medium to Strong |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and purification of this compound from starting materials, byproducts, and solvents. Both gas chromatography and column chromatography are applicable, with the choice of technique depending on the scale and required purity of the final product.

Preparative Gas Chromatography (pGC) is a powerful technique for the separation and purification of volatile compounds on a larger scale than analytical GC. scispace.comresearchgate.net This method is particularly well-suited for obtaining high-purity samples of this compound. The principle of pGC involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases.

The successful purification of this compound by pGC depends on the optimization of several parameters, including the choice of column, carrier gas flow rate, and temperature programming. For halogenated hydrocarbons, columns with non-polar stationary phases such as polydimethylsiloxane (B3030410) (e.g., OV-101) or 5% phenyl-substituted polydimethylsiloxane are often employed. researchgate.net The separation of isomers and related impurities can be enhanced by using longer columns or columns with a higher film thickness.

Table 2: Illustrative Preparative GC Parameters for the Purification of a Bromofluoroalkane

| Parameter | Value/Condition |

| Column | |

| Stationary Phase | 5% Phenyl-polydimethylsiloxane |

| Length | 30 m |

| Internal Diameter | 0.53 mm |

| Film Thickness | 1.0 µm |

| Temperatures | |

| Injector | 200 °C |

| Detector | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min |

| Carrier Gas | |

| Gas | Helium or Nitrogen |

| Flow Rate | 5-10 mL/min |

| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) |

It is important to note that these parameters are illustrative and would require optimization for the specific separation of this compound.

Column chromatography is a versatile purification technique that utilizes a solid stationary phase packed into a column and a liquid mobile phase. For the separation of fluorinated compounds like this compound, the choice of stationary phase is critical. While standard silica (B1680970) gel can be used, specialized fluorinated stationary phases often provide superior separation. These phases can exhibit different selectivity for fluorinated analytes compared to traditional C8 or C18 reversed-phase columns. nih.gov

The separation mechanism in column chromatography is based on the differential adsorption of the sample components onto the stationary phase. A solvent system (mobile phase) is chosen to elute the components from the column at different rates, allowing for their collection as separate fractions. For moderately polar compounds like this compound, a typical approach would involve normal-phase chromatography on silica gel, using a non-polar solvent or a mixture of non-polar and moderately polar solvents as the eluent.

The selection of the mobile phase is crucial for achieving good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate components with a range of polarities. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

Table 3: General Conditions for Column Chromatography of a Bromofluoroalkane

| Parameter | Condition |

| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) or Fluorinated Phase |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10) |

| Loading Technique | Wet loading or dry loading with silica |

| Fraction Collection | Based on TLC analysis |

The specific conditions, particularly the mobile phase composition, would need to be determined empirically to achieve optimal purification of this compound.

Computational and Theoretical Investigations of 4 Bromo 1,1,2,2 Tetrafluorobutane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tci-thaijo.org It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. A DFT study on 4-Bromo-1,1,2,2-tetrafluorobutane would typically begin by optimizing the molecule's geometry to find its lowest energy state. This process yields key structural parameters.

From the optimized structure, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions, providing insight into how the molecule might interact with other chemical species. tci-thaijo.org

Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations) Note: This table presents typical values for bond lengths and angles in similar fluorinated alkanes as direct computational results for the title compound are not available in the cited literature.

| Parameter | Atom Pair/Trio | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | ~1.54 Å |

| Bond Length (Å) | C2-C3 | ~1.53 Å |

| Bond Length (Å) | C3-C4 | ~1.52 Å |

| Bond Length (Å) | C-F | ~1.35 Å |

| Bond Length (Å) | C4-Br | ~1.97 Å |

| Bond Angle (°) | F-C1-F | ~108.5° |

| Bond Angle (°) | F-C2-F | ~108.5° |

| Bond Angle (°) | C2-C3-C4 | ~112.0° |

| Bond Angle (°) | C3-C4-Br | ~113.0° |

This compound possesses rotational freedom around its carbon-carbon single bonds, leading to various spatial arrangements known as conformers. Conformational analysis involves identifying these different conformers and predicting their relative stabilities. The butane (B89635) backbone allows for gauche and anti conformations, which are significantly influenced by the bulky and highly electronegative fluorine and bromine substituents.

Computational studies on similar fluorinated alkanes, such as 1,3-difluoropropane, show that the stability of different conformers is a delicate balance of several factors. soton.ac.uk These include steric hindrance between bulky groups and electrostatic interactions, particularly the dipole-dipole interactions between the C-F and C-Br bonds. Hyperconjugation, an electronic interaction involving the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σC–H → σ*C–F), also plays a critical role in stabilizing certain conformations. soton.ac.uk For this compound, calculations would explore the energy landscape by rotating the C2-C3 and C3-C4 bonds to identify the global minimum energy conformer and the energy barriers between different conformers. The polarity of the solvent can also significantly alter the relative stability of conformers, with more polar conformers being better stabilized in polar media. soton.ac.uk

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for mapping out the detailed pathways of chemical reactions. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, chemists can construct a reaction energy profile. This profile helps to determine the feasibility of a proposed mechanism, identify the rate-determining step, and understand the role of catalysts or solvent molecules.

For this compound, computational modeling could be used to investigate its reactivity in nucleophilic substitution (S_N2) and elimination (E2) reactions. For an S_N2 reaction, modeling would involve simulating the approach of a nucleophile to the carbon atom bonded to the bromine. The calculations would determine the structure and energy of the pentacoordinate transition state. For an E2 reaction, the model would simulate the concerted removal of a proton by a base and the departure of the bromide ion. Stereochemical outcomes of reactions can also be predicted by analyzing the different attack trajectories. nih.gov

Theoretical Studies on the Influence of Fluorine Substitution on Reactivity

The presence of multiple fluorine atoms has a profound electronic effect on the reactivity of the molecule. Theoretical studies focus on quantifying this influence. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect along the carbon chain.

This electron withdrawal has significant consequences for reactions at the C-Br bond. In the context of S_N2 reactions, fluorine substitution near the reaction center is known to significantly decelerate the reaction rate. researchgate.net This is attributed to the destabilization of the electron-rich transition state by the electron-withdrawing fluorine atoms. Studies on analogous fluorinated n-alkyl bromides reacting with nucleophiles like the azide (B81097) ion have demonstrated this rate retardation effect. researchgate.net

Relative S_N2 Reaction Rates of Fluorinated Alkyl Bromides with Azide Source: Data derived from studies on analogous compounds. researchgate.net

| Compound Type | Example Structure | Approximate Relative Rate |

|---|---|---|

| n-Alkyl Bromide | CH₃(CH₂)₆Br | 1 |

| γ-Fluorinated Alkyl Bromide | n-R_FCH₂CH₂Br | 0.14 |

| β-Fluorinated Alkyl Bromide | n-R_FCH₂Br | 2 x 10⁻⁵ |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for identifying and characterizing compounds. After performing a DFT geometry optimization and frequency calculation, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, can be calculated. The prediction of NMR spectra is particularly useful for complex molecules with many non-equivalent nuclei, aiding in the assignment of peaks in experimental spectra. The influence of different conformers can also be averaged, weighted by their predicted populations, to yield a more accurate prediction of the observed NMR spectrum.

Applications of 4 Bromo 1,1,2,2 Tetrafluorobutane in Advanced Organic Synthesis and Functional Materials Science

The chemical compound 4-Bromo-1,1,2,2-tetrafluorobutane is a significant fluorinated building block in modern chemistry. Its unique structure, featuring a reactive bromine atom and a stable tetrafluoroethyl moiety, makes it a versatile reagent for introducing fluorinated chains into a wide array of molecules. This has led to its application in diverse fields, ranging from the synthesis of complex bioactive molecules to the development of high-performance functional materials.

Environmental Fate and Chemical Degradation Studies

Photochemical Degradation Pathways

Photochemical degradation is a critical process that determines the atmospheric fate of many chemical compounds. This process involves the absorption of light energy, leading to the breaking of chemical bonds and the formation of new, often smaller, molecules.

Ultraviolet (UV) Light Induced Transformations

The transformation of 4-Bromo-1,1,2,2-tetrafluorobutane upon exposure to ultraviolet (UV) radiation is a key area where research is needed. It is hypothesized that the carbon-bromine bond would be the most likely site for initial cleavage due to its lower bond energy compared to carbon-fluorine and carbon-carbon bonds. However, without experimental data, the specific wavelengths of UV light that would be most effective and the quantum yield of such transformations remain unknown.

Identification of Photodegradation Products

Following UV-induced transformation, a variety of photodegradation products could be formed. Based on the structure of the parent compound, potential products could include various smaller fluorinated and brominated alkanes and alkenes. However, without experimental studies, the identities and relative abundances of these products are purely speculative.

Biotic and Abiotic Transformation Mechanisms in Environmental Matrices

The fate of this compound in environmental matrices such as soil and water is another crucial aspect of its environmental profile. Both biotic (microorganism-mediated) and abiotic (non-biological) processes can contribute to its transformation. Research into the specific microorganisms capable of degrading this compound and the enzymatic pathways involved is required. Similarly, abiotic processes such as hydrolysis and oxidation-reduction reactions in different environmental compartments have not been characterized.

Characterization of Chemical Breakdown Products

The identification and characterization of breakdown products are essential for a complete understanding of a chemical's environmental impact.

Analytical Methods for Product Identification

Advanced analytical techniques would be necessary to identify and quantify the degradation products of this compound. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be instrumental in separating and identifying the complex mixtures of potential breakdown products. While these methods are standard in environmental analysis, their specific application to this compound has not been reported.

Mechanistic Aspects of Degradation Product Formation

Understanding the mechanisms by which degradation products are formed is fundamental to predicting the environmental behavior of the parent compound. Detailed mechanistic studies would elucidate the reaction pathways, including the roles of reactive species such as hydroxyl radicals in atmospheric and aquatic degradation. Currently, no such mechanistic studies for this compound are available in the scientific literature.

Environmental Transport and Distribution from a Chemical Perspective

The environmental transport and distribution of a chemical compound are governed by its inherent physicochemical properties and its interactions with different environmental compartments, including air, water, soil, and biota. For this compound, a comprehensive understanding of its environmental mobility requires an examination of these properties, even when data for the specific compound is limited and inferences must be drawn from structurally similar chemicals.

The environmental journey of such a compound would likely begin with its release into the atmosphere. Due to its presumed volatility, it is expected to reside predominantly in the gas phase in the air. Its transport in the atmosphere will be influenced by wind patterns, potentially leading to its distribution over considerable distances from its source. The extent of this long-range transport is dependent on its atmospheric lifetime, which is determined by degradation processes such as photolysis and reaction with atmospheric oxidants.

In aquatic environments, the behavior of this compound would be dictated by its water solubility and its tendency to partition from water to other phases. Given its halogenated nature, it is expected to have a low water solubility and a preference for partitioning into organic matter in sediment and soil. This is supported by the octanol-water partition coefficient (log K_ow) of a structurally related compound, 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane, which has a computed XLogP3 value of 3.4. nih.gov This value indicates a significant potential for bioaccumulation in aquatic organisms and sorption to organic matter.

Should the compound be deposited onto soil, its mobility will be governed by its interaction with soil components. Its low water solubility would limit its leaching into groundwater. Instead, it is more likely to adsorb to the organic fraction of the soil or volatilize back into the atmosphere.

To provide a more quantitative perspective, the table below presents available physicochemical data for structurally related compounds, which can serve as a proxy for estimating the environmental transport and distribution of this compound.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL) | log K_ow (XLogP3) |

| 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | Not Available | C4H4BrClF4 | Not Available | Not Available | 3.4 nih.gov |

| 4-Bromo-1,1,2-trifluoro-1-butene (B151897) | 10493-44-4 | C4H4BrF3 | 95-98 sigmaaldrich.com | 1.639 at 25°C sigmaaldrich.com | Not Available |

| 4-Bromo-3,3,4,4-tetrafluorobutanol | 234443-21-1 | C4H5BrF4O | 146.2 | 1.769 | Not Available |

Detailed Research Findings

Specific research on the environmental transport and distribution of this compound is scarce. However, studies on other brominated and fluorinated compounds provide valuable insights into the potential behavior of this chemical.

Research on brominated flame retardants (BFRs), a broad class of organobromine compounds, has demonstrated their potential for long-range atmospheric transport. nilu.no Models used to predict the characteristic travel distance of BFRs indicate that their atmospheric residence time and transport potential are influenced by factors such as temperature, precipitation, and concentrations of atmospheric oxidants. nilu.no These findings suggest that, like many BFRs, this compound could be subject to long-range transport, leading to its presence in regions far from its original sources.

The partitioning behavior of halogenated hydrocarbons in sediment and biota has also been a subject of extensive research. The high lipophilicity, as suggested by the log K_ow of related compounds, indicates a tendency for this compound to associate with the organic fraction of sediments and to be taken up by living organisms. This can lead to its accumulation in food webs, a phenomenon well-documented for other persistent organic pollutants.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Bromo-1,1,2,2-tetrafluorobutane?

- Methodological Answer : Bromination of fluorinated precursors is a common approach. For example, BF₃-THF complex-catalyzed bromination (as seen in related tetrafluorinated compounds) can introduce bromine at the terminal carbon under inert conditions (0–20°C, dichloromethane solvent). Optimize stoichiometry to avoid over-bromination, as seen in 1,4-dibromo analogs . Purification via fractional distillation or preparative GC is recommended due to volatility.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine NMR (¹⁹F and ¹H) to confirm fluorine and bromine positions. For purity, use GC-MS with a non-polar column (e.g., DB-5) and compare retention indices to standards. Elemental analysis (C, H, Br, F) validates stoichiometry. Mass spectrometry (EI mode) should show a molecular ion cluster at m/z ≈ 228 (C₄H₅BrF₄⁺) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Toxicity studies on structurally similar 3-bromo-1,1,2,2-tetrafluoropropane suggest a low acute toxicity profile (AD50 <2% in some analogs), but handle in fume hoods with nitrile gloves. Avoid skin contact due to potential alkylating properties. Store at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes adjacent carbocations, enhancing Sₙ1 reactivity. Compare kinetics with non-fluorinated analogs (e.g., 1-bromobutane) using conductivity or NMR titration. Computational studies (DFT) can map charge distribution and transition states .

Q. What contradictions exist in reported environmental persistence data for halogenated alkanes like this compound?

- Methodological Answer : HBFCs (HydroBromoFluoroCarbons) are regulated under the Montreal Protocol (Annex C, Group 2) due to ozone-depletion potential (ODP). However, conflicting ODP estimates arise from varying atmospheric lifetimes. Use computational models (e.g., ACD/Labs Percepta) to predict degradation pathways and validate via smog chamber experiments .

Q. How can researchers resolve discrepancies in catalytic cross-coupling yields involving this compound?

- Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (Cs₂CO₃ vs. K₃PO₄) in Suzuki-Miyaura reactions. Analyze byproduct formation via LC-MS to detect β-hydride elimination or protodebromination. Solvent polarity (THF vs. DMF) significantly impacts reactivity .

Q. What computational strategies predict the thermodynamic stability of this compound under thermal stress?

- Methodological Answer : Perform ab initio calculations (e.g., Gaussian 16) to assess bond dissociation energies (C-Br vs. C-F). Compare with experimental TGA/DSC data to identify decomposition thresholds (>150°C). MD simulations can model aggregation behavior in solvent matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.